1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Biological Activity
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3S. The compound features a thiophene ring, which is known for enhancing biological activity due to its electron-rich nature.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antitumor Activity : Research indicates that derivatives of urea compounds often exhibit significant antitumor properties. For instance, thio-urea derivatives have shown activity against various cancer cell lines, suggesting that the presence of the thiophene moiety may contribute to enhanced cytotoxicity .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated broad-spectrum antimicrobial effects. This includes antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Urea derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, certain urea compounds inhibit glycogen synthase kinase-3 (GSK-3), which plays a critical role in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have illustrated the biological activity of urea derivatives:
- Antitumor Efficacy : A study on thio-urea derivatives found that certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15.1 μM against breast cancer cell lines, indicating strong antitumor potential .
- Antimicrobial Activity : In vitro tests demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, showcasing their potential as antimicrobial agents .
- Cytotoxicity Assessment : A comparative analysis revealed that specific urea derivatives showed lower cytotoxicity in normal cell lines compared to cancerous ones, suggesting a degree of selectivity that could be beneficial for therapeutic applications .
Data Tables
Biological Activity | IC50 Values (µM) | Cell Lines Tested |
---|---|---|
Antitumor | 15.1 | MDA-MB-435 (Breast Cancer) |
Antimicrobial | 8 - 32 | E.coli, S.aureus |
Cytotoxicity | >50 | Normal Human Fibroblasts |
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-5-2-3-6-13(12)18-16(20)17-11-14(21-9-8-19)15-7-4-10-22-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBJPLVCOJUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.